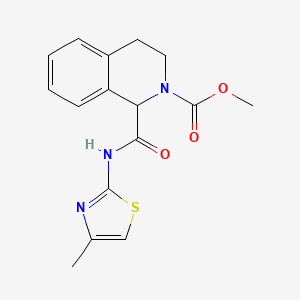

![molecular formula C21H18N6O2S B2958215 N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 483984-43-6](/img/structure/B2958215.png)

N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The pyrazolopyrimidine core provides a rigid, planar structure, which could contribute to its potential interactions with biological targets. The phenyl rings could participate in pi stacking interactions, while the sulfanylacetamide group could form hydrogen bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, its solubility would be influenced by the polar sulfanylacetamide group and the nonpolar phenyl rings .Aplicaciones Científicas De Investigación

Radioligand Imaging

- A study focused on the synthesis of selective ligands for the translocator protein (18 kDa) identified a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting their potential in in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Cognitive Impairment Treatment

- A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and studied as inhibitors of phosphodiesterase 1 (PDE1). These compounds, particularly ITI-214, demonstrated potential for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Peripheral Benzodiazepine Receptor Ligands

- Research on new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides explored their role as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This study included synthesis, binding studies, and a proposed 3D-QSAR model to evaluate the impact of different substitutions (Selleri et al., 2005).

Antihypertensive Activity

- A series of 6-phenylpyrazolo[3,4-d]pyrimidones, specific inhibitors of cGMP specific (type V) phosphodiesterase, demonstrated significant antihypertensive activity in vivo. This study underscores the potential therapeutic application of these compounds in hypertension management (Dumaitre & Dodic, 1996).

Antiasthma Agents

- The development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors suggested their potential as antiasthma agents. These compounds, particularly those with specific aryl substituents, showed significant activity in inhibiting histamine release, a key factor in asthma (Medwid et al., 1990).

Antiinflammatory Drugs

- Syntheses of pyrazolo[1,5-a]pyrimidines evaluated their antiinflammatory properties, finding compounds like 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3) to be highly effective and lacking ulcerogenic activity, suggesting safer alternatives to traditional antiinflammatory drugs (Auzzi et al., 1983).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and an increase in cell death. The compound exhibits significant inhibitory activities with IC50 values of 0.054, 0.135, and 0.034 μM .

Biochemical Pathways

By inhibiting EGFR-TK, the compound affects multiple biochemical pathways. It disrupts the normal cell cycle progression, leading to cell cycle arrest at the S phase . It also induces apoptosis, or programmed cell death, in a time-dependent manner .

Result of Action

The compound’s action results in a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . It has shown excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against a full 60-cell panel .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2S/c1-14(28)25-15-7-9-16(10-8-15)26-19(29)12-30-21-18-11-24-27(20(18)22-13-23-21)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZSXNXVKIRZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

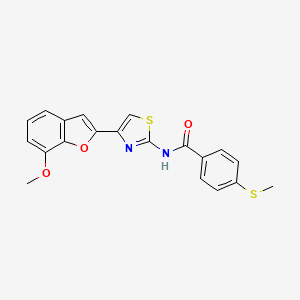

![2-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2958133.png)

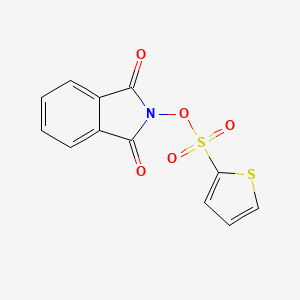

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2958136.png)

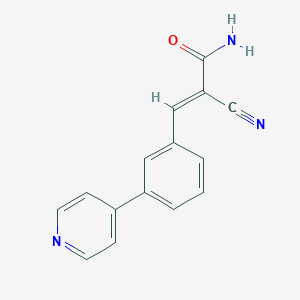

![N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2958138.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2958145.png)

![3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate](/img/structure/B2958147.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2958151.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)

![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)

![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)